REACTION_SMILES
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[CH3:37][OH:38].[F:1][c:2]1[cH:3][c:4]2[c:5]([s:6][c:7]([S:10](=[O:11])(=[O:12])[NH:13][c:14]3[c:15]([S:29](=[O:30])(=[O:31])[CH3:32])[cH:16][c:17](-[c:20]4[s:21][cH:22][c:23]([C:25](=[O:26])[O:27][CH3:28])[n:24]4)[cH:18][cH:19]3)[c:8]2[CH3:9])[cH:33][cH:34]1.[Na+:36].[OH-:35]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([s:6][c:7]([S:10](=[O:11])(=[O:12])[NH:13][c:14]3[c:15]([S:29](=[O:30])(=[O:31])[CH3:32])[cH:16][c:17](-[c:20]4[s:21][cH:22][c:23]([C:25](=[O:26])[OH:27])[n:24]4)[cH:18][cH:19]3)[c:8]2[CH3:9])[cH:33][cH:34]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)c1csc(-c2ccc(NS(=O)(=O)c3sc4ccc(F)cc4c3C)c(S(C)(=O)=O)c2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1csc(-c2ccc(NS(=O)(=O)c3sc4ccc(F)cc4c3C)c(S(C)(=O)=O)c2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1c(S(=O)(=O)Nc2ccc(-c3nc(C(=O)O)cs3)cc2S(C)(=O)=O)sc2ccc(F)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |